molecular formula C9H8INO2 B14803438 5-Cyclopropoxy-4-iodopicolinaldehyde

5-Cyclopropoxy-4-iodopicolinaldehyde

Cat. No.: B14803438
M. Wt: 289.07 g/mol
InChI Key: PZYMBQSUTNVLMO-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-iodopicolinaldehyde: is an organic compound with the molecular formula C9H8INO2 and a molecular weight of 289.07 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an iodine atom attached to a picolinaldehyde core. It is used in various chemical reactions and research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods: Industrial production of 5-Cyclopropoxy-4-iodopicolinaldehyde may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxy-4-iodopicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropoxy-4-iodopicolinaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-iodopicolinaldehyde involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the cyclopropoxy group can influence its reactivity and binding affinity with various biomolecules. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Uniqueness: 5-Cyclopropoxy-4-iodopicolinaldehyde is unique due to its specific combination of a cyclopropoxy group and an iodine atom attached to a picolinaldehyde core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H8INO2

Molecular Weight

289.07 g/mol

IUPAC Name

5-cyclopropyloxy-4-iodopyridine-2-carbaldehyde

InChI

InChI=1S/C9H8INO2/c10-8-3-6(5-12)11-4-9(8)13-7-1-2-7/h3-5,7H,1-2H2

InChI Key

PZYMBQSUTNVLMO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(N=C2)C=O)I

Origin of Product

United States

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